molecular formula C16H12N2O2 B213734 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

Cat. No. B213734
M. Wt: 264.28 g/mol
InChI Key: HNJCJAYJPXUTAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile, also known as AHCC, is a natural compound derived from shiitake mushrooms. It has been extensively studied for its potential therapeutic benefits in various diseases.

Mechanism of Action

6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile works by stimulating the immune system to produce more natural killer cells, T cells, and cytokines. It also has antioxidant properties that help reduce oxidative stress and inflammation. 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been shown to modulate the immune response by activating dendritic cells and increasing the production of interferon-gamma.
Biochemical and Physiological Effects:
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6. 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as glutathione peroxidase and catalase. In addition, 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been shown to improve liver function and reduce the risk of liver damage.

Advantages and Limitations for Lab Experiments

6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has several advantages for lab experiments. It is a natural compound that can be easily synthesized from shiitake mushrooms. It has been extensively studied and has a well-established safety profile. However, there are some limitations to using 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile in lab experiments. Its complex structure makes it difficult to synthesize in large quantities, and its effects may vary depending on the source and purity of the compound.

Future Directions

There are several future directions for research on 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile. One area of research is the potential use of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile in combination with other therapies for cancer treatment. Another area of research is the potential use of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile in the prevention and treatment of viral infections such as COVID-19. Additionally, more research is needed to understand the mechanisms of action of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile and its potential use in other diseases such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile is a natural compound derived from shiitake mushrooms that has been extensively studied for its potential therapeutic benefits. It has been shown to enhance the immune system, reduce inflammation, and have anti-tumor effects. 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has several advantages for lab experiments, but there are also some limitations to its use. Future research on 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile may lead to new treatments for various diseases.

Synthesis Methods

6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile is synthesized by culturing shiitake mushrooms in a liquid medium. The mycelium is then extracted and processed to obtain the active compound. The purity of 6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile can be increased by further purification techniques such as chromatography.

Scientific Research Applications

6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile has been studied for its potential therapeutic benefits in various diseases such as cancer, viral infections, and autoimmune diseases. It has been shown to enhance the immune system, reduce inflammation, and have anti-tumor effects.

properties

Product Name

6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

6-amino-2-hydroxy-4-phenyl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H12N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-8-11(18)6-7-14(12)20-16(13)19/h1-8,15,19H,18H2

InChI Key

HNJCJAYJPXUTAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)OC(=C2C#N)O

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)OC(=C2C#N)O

Origin of Product

United States

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